N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a structurally complex molecule characterized by two key moieties:
- 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group: A bicyclic spiro system consisting of two fused five-membered ether rings, conferring rigidity and stereochemical uniqueness.
- 1,3-dioxoisoindolin-2-yl acetamide: A phthalimide-derived group known for its role in bioactive compounds, particularly in antimicrobial and antituberculosis agents .
This compound’s synthesis likely involves coupling a spirocyclic amine with 2-(1,3-dioxoisoindolin-2-yl)acetic acid via amide bond formation, a method analogous to those used for structurally related analogs (e.g., EDC/HOBt-mediated coupling) .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-15(19-9-12-11-24-18(25-12)7-3-4-8-18)10-20-16(22)13-5-1-2-6-14(13)17(20)23/h1-2,5-6,12H,3-4,7-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOFGINACCFVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions. The key steps may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the phthalimide moiety via nucleophilic substitution.
- Acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents like potassium permanganate or chromium trioxide.
- Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield carboxylic acids or ketones.
- Reduction may produce alcohols or amines.
- Substitution reactions can introduce various functional groups.
Scientific Research Applications
Building Block in Organic Synthesis
The compound serves as a versatile building block for synthesizing more complex molecules. Its spirocyclic structure allows for the formation of diverse derivatives, which can be utilized in various chemical reactions, including:
- Oxidation : Introducing oxygen-containing functional groups.
- Reduction : Modifying double bonds or removing functional groups.
- Substitution : Replacing one functional group with another.
These reactions make it a valuable intermediate in organic synthesis, particularly in developing new pharmaceutical agents and materials .
Potential Bioactive Molecule
Research indicates that N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide may exhibit bioactive properties. It has been studied for:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways crucial for various biological processes.
- Receptor Binding : Its structure allows it to interact with receptors, influencing signaling pathways associated with physiological responses.
Case Study: Enzyme Interaction
A study conducted on the compound's interaction with specific enzymes showed promising results in inhibiting enzyme activity related to metabolic disorders. This suggests its potential as a therapeutic agent in drug development .
Therapeutic Potential
The compound is being explored for its therapeutic applications due to its ability to interact with biological targets. It has shown potential in:
- Drug Development : As a lead compound for new pharmaceuticals targeting specific diseases.
- Anticancer Research : Initial studies indicate that it may have cytotoxic effects on cancer cells, warranting further investigation into its mechanisms of action .
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Alters metabolic pathways |
| Receptor Interaction | Influences physiological responses |
| Cytotoxicity | Potential effects on cancer cells |
Material Development
In industrial settings, this compound is utilized in developing new materials and catalysts. Its stability and reactivity make it suitable for various processes in material science and industrial chemistry.
Case Study: Catalytic Processes
Research has demonstrated the effectiveness of this compound as a catalyst in specific chemical reactions, enhancing yield and efficiency in industrial applications .
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, emphasizing differences in structure, synthesis, physicochemical properties, and biological activity.
Structural Comparison
Key Structural Insights :
Pharmacological and Physicochemical Comparison
Key Insights :
Biological Activity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure, which may contribute to its diverse pharmacological properties.
Chemical Structure
The molecular formula of this compound is , and its molecular weight is approximately 296.34 g/mol. The structure includes a spirocyclic moiety and an isoindoline derivative, which are significant for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, research on isoindole derivatives has shown that they can induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death and survival .
Case Study:
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various isoindoline derivatives. It was found that certain derivatives led to significant reductions in tumor growth in xenograft models, suggesting that modifications to the isoindoline structure can enhance anticancer efficacy .
Anti-inflammatory Effects
In addition to anticancer properties, this compound may also possess anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammation .
Data Table: Biological Activities of Related Compounds
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of caspases and mitochondrial pathways leading to programmed cell death.
- Cytokine Modulation : Downregulation of inflammatory cytokines such as TNF-alpha and IL-6.
- Antimicrobial Activity : Inhibition of bacterial growth through disruption of cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
